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Introduction
CD161 (also known as Killer cell lectin-like receptor subfamily B member 1, KLRB1) is a type II

C-type lectin-like receptor expressed on the surface of various immune cells, including Natural

Killer (NK) cells, subsets of T cells (including Th17, mucosal-associated invariant T (MAIT)

cells, and CD8+ T cells), and NKT cells.[1][2][3] Its expression and function are context-

dependent, playing roles in both co-stimulatory and inhibitory signaling pathways.[1][3] The

interaction of CD161 with its ligand, lectin-like transcript 1 (LLT1), can modulate immune

responses, making it a molecule of interest in immunology and cancer research.[1][3]

Immunohistochemistry (IHC) is a valuable technique to visualize the localization and quantify

the expression of CD161-positive cells within the tissue microenvironment, providing insights

into inflammatory processes, autoimmune diseases, and the tumor-immune landscape.[4][5]

These application notes provide a detailed protocol for the detection of CD161 in both paraffin-

embedded and frozen tissue sections.

CD161 Signaling Pathway
CD161 signaling is multifaceted and can lead to either activation or inhibition of immune cells

depending on the cellular context. One pathway involves the activation of acid

sphingomyelinase upon CD161 cross-linking, leading to the generation of the second

messenger ceramide, which is involved in apoptosis, proliferation, and differentiation.[6] In T

cells, the TL1A-DR3 signaling axis can enhance the production of IFN-γ via CD161, indicating
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an activating role.[3] Conversely, the interaction of CD161 with its ligand LLT1 (CLEC2D) can

inhibit NK cell-mediated cytotoxicity and IFN-γ secretion.[1][3]
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The expression of CD161 is often upregulated in tissues experiencing inflammation and in the

tumor microenvironment compared to healthy tissues. The following table summarizes

representative quantitative data on CD161 expression in various human tissues.

Tissue Type Condition
Cell
Population

Percentage of
CD161+ Cells

Reference

Peripheral Blood Healthy CD8+ T cells ~16.7% [4][7]

Healthy CD4+ T cells
5.5% (IL-17

secreting)
[4]

Liver
Chronic Hepatitis

C

Intrahepatic

CD8+ T cells

Enriched

compared to

peripheral blood

[4]

Joints
Inflammatory

Arthritis

Synovial Fluid

CD4+ Treg cells

Increased

compared to

peripheral blood

Gut
Inflammatory

Bowel Disease

Lamina Propria

NK cells

Enriched for

CD103+ CD161+

cells in inflamed

areas

[5]

Lung Cancer
Non-Small Cell

Lung Cancer

Tumor Infiltrating

Lymphocytes

Higher infiltration

of CD161+ CD4+

and CD8+ T cells

compared to

normal lung

Glioma Glioma

Tumor

Microenvironmen

t

Elevated KLRB1

mRNA

expression

compared to

normal brain

tissue

[8]
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The following protocols provide a general guideline for the immunohistochemical staining of

CD161 in formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections. Optimization of

antibody concentrations, incubation times, and antigen retrieval methods may be necessary for

specific antibodies and tissue types.

Immunohistochemistry Workflow Overview
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Detailed Protocol for CD161 Staining in FFPE
Sections
Materials:

Formalin-fixed, paraffin-embedded tissue sections on charged slides

Xylene or xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

3% Hydrogen Peroxide

Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)

Primary antibody against CD161 (see table below for examples)

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Recommended Primary Antibodies for IHC:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15569029?utm_src=pdf-body
https://www.benchchem.com/product/b15569029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody
Clone

Host Species Isotype Applications
Supplier
Examples

HP-3G10 Mouse IgG1 IHC (Frozen)
Thermo Fisher

Scientific, EXBIO

B199.2 Mouse IgG2b IHC-P Bio-Rad

ABM2D74 Mouse IHC MyBioSource

EPR21236 Rabbit IgG IHC-P Abcam

Polyclonal Rabbit IgG IHC-P
Thermo Fisher

Scientific

Procedure:

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5 minutes each.

Immerse slides in two changes of 100% ethanol for 3 minutes each.

Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Rinse slides in deionized water.

Antigen Retrieval:

Pre-heat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.

Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse slides with deionized water and then with PBS.

Peroxidase Blocking:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block

endogenous peroxidase activity.

Rinse slides three times with PBS for 5 minutes each.

Blocking Non-Specific Binding:

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified

chamber.

Primary Antibody Incubation:

Dilute the primary anti-CD161 antibody to its optimal concentration (typically in the range

of 1:50 to 1:1000, requires optimization) in PBS or antibody diluent.

Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room

temperature in a humidified chamber.

Secondary Antibody and Detection:

Rinse slides three times with PBS for 5 minutes each.

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit)

for 30-60 minutes at room temperature.

Rinse slides three times with PBS for 5 minutes each.

Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

Rinse slides three times with PBS for 5 minutes each.

Chromogenic Detection:

Prepare the DAB substrate solution according to the manufacturer's instructions.

Incubate slides with the DAB solution until the desired brown color intensity develops

(typically 1-10 minutes), monitoring under a microscope.

Rinse slides with deionized water to stop the reaction.
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Counterstaining:

Immerse slides in hematoxylin for 30-60 seconds.

"Blue" the hematoxylin by rinsing in running tap water.

Dehydration and Mounting:

Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.

Apply a coverslip using a permanent mounting medium.

Detailed Protocol for CD161 Staining in Frozen
Sections
Materials:

Fresh frozen tissue sections on charged slides

Ice-cold acetone or 4% paraformaldehyde (PFA)

PBS

3% Hydrogen Peroxide (for chromogenic detection)

Blocking Buffer (e.g., 10% normal serum in PBS with 0.1% Triton X-100)

Primary antibody against CD161

Fluorophore-conjugated or biotinylated secondary antibody

Streptavidin-HRP (for chromogenic detection) or Streptavidin-fluorophore conjugate

DAB substrate kit (for chromogenic detection)

DAPI or Hematoxylin for nuclear counterstaining

Aqueous or permanent mounting medium
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Procedure:

Fixation:

Air dry frozen sections for 15-30 minutes at room temperature.

Fix the sections in ice-cold acetone for 10 minutes or in 4% PFA for 15 minutes at room

temperature.[9]

If using acetone, air dry for 10-20 minutes.

Wash slides in PBS three times for 5 minutes each.

Peroxidase Blocking (for chromogenic detection):

Incubate slides in 3% hydrogen peroxide in PBS for 10 minutes.

Rinse slides with PBS three times for 5 minutes each.

Blocking and Permeabilization:

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature. The inclusion

of a detergent like Triton X-100 will aid in permeabilization.

Primary Antibody Incubation:

Dilute the primary anti-CD161 antibody to its optimal concentration (e.g., 1:50) in Blocking

Buffer.[10][11]

Incubate with the diluted primary antibody for 1-2 hours at room temperature or overnight

at 4°C in a humidified chamber.

Secondary Antibody and Detection:

Rinse slides three times with PBS for 5 minutes each.

For fluorescent detection: Incubate with a fluorophore-conjugated secondary antibody for

1 hour at room temperature, protected from light.
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For chromogenic detection: Proceed as described in the FFPE protocol (steps 6 and 7).

Counterstaining:

For fluorescent detection: Mount with a DAPI-containing mounting medium or incubate

with DAPI solution for 5 minutes before the final washes.

For chromogenic detection: Counterstain with hematoxylin as described in the FFPE

protocol (step 8).

Mounting:

For fluorescent detection: Coverslip using an aqueous anti-fade mounting medium.

For chromogenic detection: Dehydrate and mount as described in the FFPE protocol (step

9).

Troubleshooting
No Staining: Verify primary and secondary antibody compatibility and concentrations. Ensure

antigen retrieval was performed correctly. Check the activity of the detection reagents.

High Background: Increase blocking time or use a different blocking reagent. Titrate the

primary and secondary antibodies to a higher dilution. Ensure adequate washing steps.

Non-specific Staining: Include appropriate isotype controls. Ensure tissue was not allowed to

dry out during the procedure.

For further troubleshooting and optimization, consulting the specific antibody datasheet is

highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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